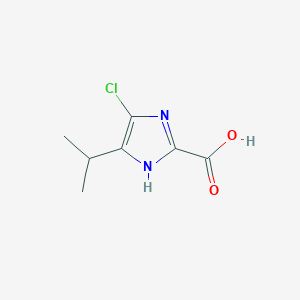
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid (CIPICA) is an organic compound belonging to the class of imidazoles and is used in a variety of scientific studies and laboratory experiments. CIPICA is an important building block for the synthesis of various organic compounds and has been studied for its unique properties, such as its ability to act as an acid catalyst and its potential for use as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has been studied for its potential applications in various scientific research areas. It has been used as an acid catalyst in organic synthesis, as an anti-inflammatory agent, and as a model compound for studying the effects of imidazole derivatives on biological systems. It has also been used to study the effects of imidazole derivatives on the human immune system and as a potential drug for treating certain types of cancer.
Mecanismo De Acción
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid is known to act as an acid catalyst in organic synthesis and as an anti-inflammatory agent. Its mechanism of action is not fully understood, but it is believed to act on the pro-inflammatory pathways in the body by blocking the production of certain pro-inflammatory mediators. It is also thought to inhibit the formation of certain enzymes that are involved in the inflammatory process.
Biochemical and Physiological Effects
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system. It has also been shown to have the potential to reduce the risk of certain types of cancer and to reduce the severity of certain types of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has low reactivity, making it suitable for use in a variety of experiments. However, it has some limitations, such as its low solubility in water and its potential to react with other compounds.
Direcciones Futuras
There are a number of potential future directions for the use of 4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid in scientific research. It could be used to further study its anti-inflammatory and antioxidant properties, as well as its potential for use as an anti-cancer drug. It could also be used to study its effects on the human immune system and to develop new drugs and treatments for various diseases. Additionally, it could be used to study the effects of imidazole derivatives on biological systems and to develop new catalysts and synthetic methods.
Métodos De Síntesis
4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid is synthesized from 4-chloro-5-isopropyl-1H-imidazole-2-thiol (CIPIT) via a series of chemical reactions. CIPIT is first reacted with trimethyl orthoformate and acetic anhydride to form a thioester intermediate. This intermediate is then hydrolyzed to yield 4-chloro-5-isopropyl-1H-imidazole-2-carboxylic acid. This synthesis method is relatively simple and has been used in a number of laboratory experiments.
Propiedades
IUPAC Name |
4-chloro-5-propan-2-yl-1H-imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3(2)4-5(8)10-6(9-4)7(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXSXBNUBQLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-isopropyl-1h-imidazole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)



![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)







